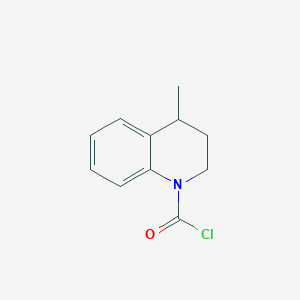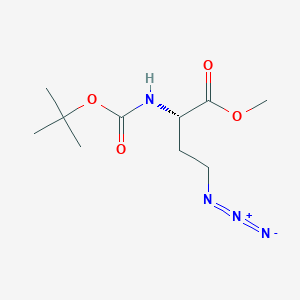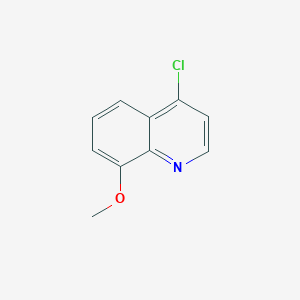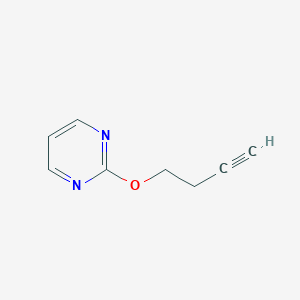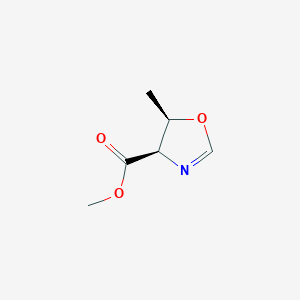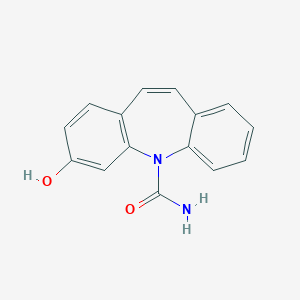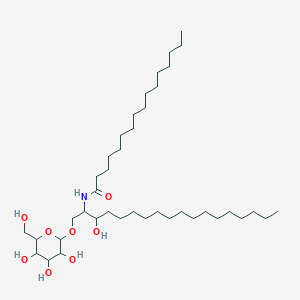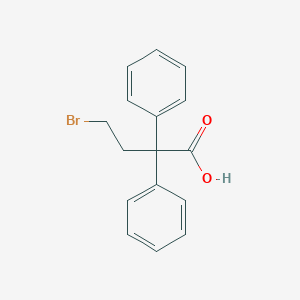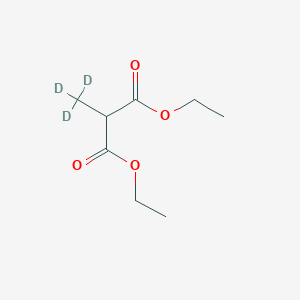
Diethyl Methyl-d3-malonat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Diethyl Methyl-d3-malonate analogs involves various chemical reactions, including Knoevenagel condensation, which is utilized in the preparation of diethyl 2-(4-methylbenzylidene)malonate. This process involves reacting 4-methylbenzaldehyde with diethyl malonate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing the compound's synthetic accessibility (Achutha et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in elucidating the crystal and molecular structure of Diethyl Methyl-d3-malonate derivatives. For example, diethyl 2-(4-methylbenzylidene)malonate crystallizes in the monoclinic crystal system, revealing the importance of C-H···O hydrogen bond interactions in stabilizing the molecular structure (Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl Methyl-d3-malonate undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as nucleophilic vinyl substitution demonstrates its role as a precursor in synthesizing biologically active molecules (Valle et al., 2018).
Physical Properties Analysis
The physical properties of Diethyl Methyl-d3-malonate derivatives, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different conditions. Studies on compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate provide insights into how molecular packing is influenced by intermolecular O-H···O interactions (Ilangovan et al., 2013).
Chemical Properties Analysis
The chemical properties of Diethyl Methyl-d3-malonate, including its reactivity towards various substrates and conditions, are foundational for its applications in organic synthesis. The compound's behavior in catalyzed reactions, such as the K2CO3-catalyzed 1,4-addition with 1,2-allenic ketones, underscores its utility in producing β,γ-unsaturated enones and α-pyrones, showcasing the compound's versatility (Ma et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthese von Chinolonen
Diethyl Methyl-d3-malonat ist ein wertvolles Ausgangsmaterial für die Synthese von Chinolonen, einer Klasse potenter antibakterieller Wirkstoffe . Die Reaktivität der Verbindung ermöglicht die Konstruktion verschiedener Chinolonstrukturen, die für die Entwicklung neuer Antibiotika zur Bekämpfung resistenter Bakterienstämme unerlässlich sind.
Massenspektrometrische Untersuchungen
In der Massenspektrometrie werden this compound-Derivate verwendet, um Fragmentierungsmuster zu untersuchen . Diese Anwendung ist entscheidend für die Identifizierung und das Verständnis der Struktur organischer Verbindungen, insbesondere in komplexen Gemischen.
Pharmazeutische Zwischenprodukte
Diese Verbindung spielt eine bedeutende Rolle bei der Synthese pharmazeutischer Zwischenprodukte . Diese Zwischenprodukte sind grundlegende Bestandteile bei der Herstellung von pharmazeutischen Wirkstoffen (APIs), die dann zu Medikamenten verarbeitet werden.
Pestizid-Zwischenprodukte
This compound wird auch zur Herstellung von Zwischenprodukten für Pestizide verwendet . Diese Zwischenprodukte sind entscheidend bei der Synthese von Verbindungen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen und zur landwirtschaftlichen Produktivität beitragen.
Flüssigkristallmaterialien
Die Verbindung ist an der Synthese von Flüssigkristallmaterialien beteiligt . Diese Materialien sind für die Displaytechnologie in Fernsehern, Monitoren und Smartphones unerlässlich, was die Bedeutung der Verbindung in der Elektronikindustrie unterstreicht.
Insektenalarm-Pheromone
Eine weitere faszinierende Anwendung ist die Synthese von Insektenalarm-Pheromonen . Diese chemischen Signale werden in Schädlingsbekämpfungsstrategien eingesetzt, um die Paarungsmuster schädlicher Insekten zu stören und so ihre Populationen zu kontrollieren.
Wirkmechanismus
Target of Action
Diethyl Methyl-d3-malonate, also known as Diethyl propanedioate, primarily targets Enolate Ions . These ions are formed when diethyl malonate, a 1,3-dicarbonyl compound, reacts with sodium ethoxide . The enolate ions then serve as nucleophiles, capable of attacking electrophilic carbon atoms .
Mode of Action
The mode of action of Diethyl Methyl-d3-malonate involves the alkylation of Enolate Ions . This process is a key step in the malonic ester synthesis . The enolate ion, formed by the reaction of diethyl malonate with sodium ethoxide, reacts with an alkyl halide to give an α-substituted malonic ester . This reaction forms a new carbon-carbon bond, replacing an α-hydrogen with an alkyl group .
Biochemical Pathways
The primary biochemical pathway affected by Diethyl Methyl-d3-malonate is the malonic ester synthesis . This pathway provides a method for preparing carboxylic acids from alkyl halides while lengthening the carbon chain by two atoms . The product of a malonic ester alkylation has one acidic α hydrogen remaining, so the alkylation process can be repeated to yield a dialkylated malonic ester .
Pharmacokinetics
Its molecular weight is177.21 Da , which is within the range generally favorable for oral bioavailability in drug design.
Result of Action
The result of the action of Diethyl Methyl-d3-malonate is the formation of α-substituted malonic esters . These esters can undergo further reactions, such as hydrolysis and decarboxylation, to yield substituted monocarboxylic acids . This process is essential in the synthesis of a wide variety of carboxylic acids and methyl ketones .
Action Environment
The action of Diethyl Methyl-d3-malonate is influenced by various environmental factors. For instance, the base used (sodium ethoxide) and the presence of alkyl halides can affect the formation of the enolate ion and its subsequent alkylation . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency and selectivity of the reaction .
Safety and Hazards
Diethyl Methyl-d3-malonate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .
Eigenschaften
IUPAC Name |
diethyl 2-(trideuteriomethyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441354 | |
| Record name | Diethyl Methyl-d3-malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54840-57-2 | |
| Record name | Diethyl Methyl-d3-malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the rate of tritium exchange in Diethyl Methyl-d3-malonate?
A1: While the provided abstract [] does not delve into specific applications, studying the rate of tritium exchange in molecules like Diethyl Methyl-d3-malonate can provide valuable insights into several areas:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R,4aS,6R,12bS)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,4a,6,8-tetrahydroxy-12b-[(2S,5S,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-3-methyl-2,4,5,6-tetrahydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B22251.png)
